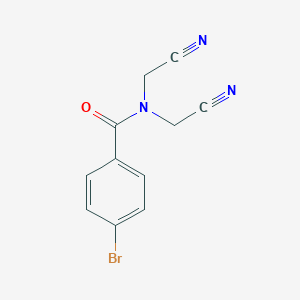

4-bromo-N,N-bis(cyanomethyl)benzamide

Beschreibung

4-Bromo-N,N-bis(cyanomethyl)benzamide is a brominated benzamide derivative featuring two cyanomethyl groups attached to the amide nitrogen. This compound combines a bromo-substituted aromatic ring with electron-withdrawing cyanomethyl moieties, making it a candidate for applications in organic synthesis and materials science. The bromine atom at the para position enhances electrophilic reactivity, while the cyanomethyl groups contribute to steric and electronic modulation.

Eigenschaften

Molekularformel |

C11H8BrN3O |

|---|---|

Molekulargewicht |

278.1 g/mol |

IUPAC-Name |

4-bromo-N,N-bis(cyanomethyl)benzamide |

InChI |

InChI=1S/C11H8BrN3O/c12-10-3-1-9(2-4-10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |

InChI-Schlüssel |

JBKWMIFAYVZRLT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)Br |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)Br |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-N,N-bis(cyanomethyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles.

- Oxidation and Reduction : Capable of undergoing oxidation or reduction to form different derivatives.

- Coupling Reactions : Can be utilized to synthesize more complex compounds.

Medicinal Chemistry

Research indicates that this compound may possess pharmacological properties that make it suitable for drug development. Its interactions with biological targets are being investigated for potential therapeutic applications, particularly in enzyme inhibition and protein interactions.

Material Science

The compound can be utilized in developing new materials with specific properties, such as enhanced thermal stability or unique electrical characteristics. Its functional groups allow for modification and tuning of material properties.

Anti-inflammatory Activity

A study demonstrated that benzamide derivatives, including this compound, exhibit anti-inflammatory effects by inhibiting interleukin-6 (IL-6) production in human gingival fibroblasts induced by lipopolysaccharide (LPS). The compound showed a significant reduction in IL-6 levels, indicating its potential role in treating inflammatory diseases .

Enzyme Inhibition Studies

Research has shown that derivatives of benzamides can act as effective inhibitors of various enzymes involved in cancer progression. For instance, similar compounds have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- Synthesis Optimization : Lack of direct evidence for the target compound’s synthesis necessitates extrapolation from analogous protocols .

- Stability Concerns: Cyanomethyl groups may hydrolyze under acidic/basic conditions, requiring protective strategies during synthesis.

- Biological Potential: No data exists for this compound, but structurally related benzamides show antimicrobial and antitumor activity (e.g., sulfonamido derivatives in ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-bromo-N,N-bis(cyanomethyl)benzamide, and how are reaction conditions optimized?

- Methodology : The synthesis of bisamide derivatives typically involves coupling reactions. For example, bis(cyanomethyl) substitution can be achieved via nucleophilic substitution using cyanomethylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at room temperature . Reaction optimization includes varying stoichiometry, temperature (0–25°C), and solvent polarity to maximize yields. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How is the molecular structure of this compound confirmed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 150 K provides precise bond lengths (e.g., C–Br: ~1.89 Å, C≡N: ~1.15 Å) and torsional angles, confirming the planarity of the benzamide core and cyanomethyl substituents . Complementary techniques include:

- NMR : H and C NMR for verifying substituent integration (e.g., cyanomethyl protons at δ 3.8–4.2 ppm).

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 347.98) .

Q. What purification techniques ensure high purity, and how is purity validated?

- Methodology : Recrystallization from ethanol/water mixtures (yield: 70–85%) removes unreacted precursors. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (observed vs. literature values) .

Advanced Research Questions

Q. How do cyanomethyl substituents influence reactivity in cross-coupling reactions?

- Methodology : Cyanomethyl groups are electron-withdrawing, enhancing electrophilicity at the bromo site. For Suzuki-Miyaura coupling, optimize Pd catalysts (e.g., Pd(PPh)) and base (KCO) in toluene/water. Monitor reaction progress via TLC and isolate biaryl products using flash chromatography . Comparative studies with N,N-dimethyl analogs show slower kinetics due to reduced electron density .

Q. How can contradictions in biological activity data for brominated benzamides be resolved?

- Methodology : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate results with structural analogs. For instance, replacing bromine with chlorine in related compounds alters IC values by 2–3 orders of magnitude, highlighting substituent-dependent activity .

Q. What computational models predict pharmacokinetic properties, and how are they validated?

- Methodology : Quantitative Structure-Property Relationship (QSPR) models predict logP (2.8–3.2) and metabolic stability. Molecular docking (AutoDock Vina) identifies potential kinase binding pockets. Validate predictions via in vitro microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor) .

Q. How do pH conditions affect hydrolysis kinetics?

- Methodology : Hydrolysis under acidic (pH 2) vs. alkaline (pH 12) conditions is monitored via UV-Vis spectroscopy (λ = 270 nm). Pseudo-first-order rate constants (k) are derived from absorbance decay. Alkaline conditions accelerate hydrolysis (k = 0.15 h) due to hydroxide ion nucleophilicity .

Q. What mechanistic insights arise from studying degradation pathways under oxidative stress?

- Methodology : Oxidative degradation with HO/Fe (Fenton’s reagent) generates cyanate and bromophenol byproducts, identified via GC-MS. Radical scavengers (e.g., ascorbic acid) suppress degradation, confirming a radical-mediated mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.